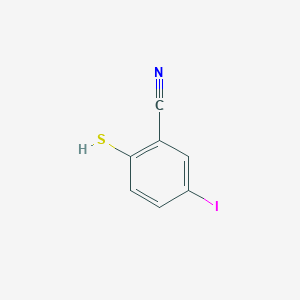

5-Iodo-2-mercaptobenzonitrile

Description

Current Frontiers in Arenethiol Synthesis and Functionalization

Arenethiols, or thiophenols, are organosulfur compounds characterized by a thiol group attached to an aromatic ring. Historically, their synthesis and manipulation have been hampered by challenges such as the propensity for oxidation to disulfides. However, recent advancements have brought forth a new era in arenethiol chemistry, marked by the development of novel synthetic methods and functionalization strategies.

Modern synthetic routes to arenethiols often employ transition-metal-catalyzed cross-coupling reactions, providing efficient and selective methods for C–S bond formation. For instance, palladium-catalyzed reactions have been developed for the oxidative cross-coupling of arylhydrazines and arenethiols. acs.org Iron-catalyzed C-H functionalization has also emerged as a powerful tool for the direct introduction of thiol groups into arenes under mild conditions. thieme-connect.com Furthermore, innovative one-pot syntheses have been devised, such as the reaction of 2-nitrobenzonitriles with sodium sulfide (B99878) to yield 2-mercaptobenzonitrile derivatives through a cascade of nitro group displacement, alkylation, and cyclization. researchgate.net

The functionalization of arenethiols is equally rich and varied. The thiol group can be readily alkylated or arylated to form thioethers. Additionally, arenethiols can serve as surfactants for the stabilization of nanoparticles, such as gold nanoparticles, where the thiol group forms a strong bond with the metal surface. science.govnih.govresearchgate.net The synthesis of various functionalized pyrroles, for example, can be achieved through the Michael addition of arenethiols to 1,4-enediones followed by a Paal-Knorr condensation. nih.gov The acid-catalyzed intermolecular cycloaddition of arenethiols with acetylenic alcohols provides a novel route to 3,4-dihydro-2H-1-benzothiopyrans. oup.com Furthermore, the oxidation of arenethiols can lead to a range of oxidized sulfur species, and their reaction with N-chlorosuccinimide can yield N-chloro-N-sulfonyl sulfinamides. acs.org

Strategic Importance of Halogenated Benzonitriles in Modern Organic Chemistry

Halogenated benzonitriles are a class of aromatic compounds featuring both a nitrile (-CN) group and one or more halogen atoms. This combination of functional groups makes them highly valuable intermediates in organic synthesis. The nitrile group is a versatile precursor to a variety of other functional groups, including amines, carboxylic acids, and tetrazoles. researchgate.net It can also act as a directing group in C-H functionalization reactions, enabling the selective introduction of substituents at specific positions on the aromatic ring. researchgate.net

The halogen atom on the benzonitrile (B105546) ring serves as a handle for numerous transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. The reactivity of the halogen atom is dependent on its identity, with iodine being the most reactive, followed by bromine and chlorine. This differential reactivity allows for selective functionalization of polyhalogenated systems.

The electron-withdrawing nature of the nitrile group activates the aromatic ring, facilitating nucleophilic aromatic substitution (SNAar) of the halogen atom. acs.org This is particularly useful for the introduction of nucleophiles such as amines, alkoxides, and thiolates. The synthesis of mercaptobenzonitriles can be achieved through the reaction of halobenzonitriles with reagents like sodium sulfide or thiolacetic acid. ccspublishing.org.cn For instance, the reaction of 2-chloro-6-fluorobenzonitrile (B1630290) with H2S can yield the corresponding thiobenzamide. ccspublishing.org.cn The strategic placement of halogens and the nitrile group allows for the synthesis of complex, highly functionalized molecules that are key components in pharmaceuticals, agrochemicals, and materials science.

Structural and Reactivity Profile of 5-Iodo-2-mercaptobenzonitrile: An Academic Perspective

This compound is a trifunctional aromatic compound that incorporates a thiol group, a nitrile group, and an iodine atom on a benzene (B151609) ring. This unique combination of functional groups gives rise to a rich and versatile chemical reactivity, making it a valuable building block in organic synthesis.

| Property | Data |

| Molecular Formula | C₇H₄INS |

| IUPAC Name | This compound |

| CAS Number | 133419-93-9 |

| Molecular Weight | 261.09 g/mol |

| Appearance | Not specified in search results |

| Melting Point | Not specified in search results |

The reactivity of this compound can be dissected by considering the individual and combined effects of its functional groups:

The Thiol Group (-SH): The thiol group is nucleophilic and can readily undergo S-alkylation, S-arylation, and oxidation. Its position ortho to the nitrile group allows for potential intramolecular cyclization reactions to form fused heterocyclic systems, such as benzothiazoles, upon reaction with appropriate reagents. mdpi.com For example, o-aminothiophenols condense with nitriles to form benzothiazoles. mdpi.com

The Nitrile Group (-CN): The strongly electron-withdrawing nitrile group influences the reactivity of the entire molecule. It activates the ortho and para positions to nucleophilic attack and can itself be transformed into other functional groups. For instance, it can participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid.

The Iodine Atom (-I): The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it the primary site for cross-coupling reactions. This allows for the selective introduction of a wide range of substituents at the 5-position of the benzene ring. For example, copper-mediated coupling of aryl iodides with aryl thiols is a known reaction. nih.gov The synthesis of 5-iodo-2-methylbenzoic acid, a related compound, has been achieved through various iodination methods. google.comgoogleapis.com

The interplay of these three functional groups allows for a high degree of synthetic control. For example, one could selectively perform a cross-coupling reaction at the iodine position while leaving the thiol and nitrile groups intact, or alternatively, the thiol group could be functionalized first, followed by modification of the other sites. This "lego-like" approach to molecular construction is highly desirable in the synthesis of complex target molecules.

The synthesis of this compound itself can be envisioned through several routes, such as the thiolysis of a corresponding dihalogenated benzonitrile or the iodination of 2-mercaptobenzonitrile. The synthesis of related compounds like 2-fluoro-5-mercaptobenzonitrile (B1446151) has been reported. googleapis.com

In an academic context, this compound represents an excellent platform for exploring the reactivity of polyfunctional aromatic compounds and for developing new synthetic methodologies. Its potential as a precursor to novel heterocyclic scaffolds, functional materials, and biologically active molecules makes it a compound of significant interest for further research.

Synthetic Routes to this compound: A Methodological Overview

The synthesis of polysubstituted aromatic compounds such as this compound requires strategic planning to ensure correct regiochemical outcomes. The placement of the iodo, mercapto, and cyano groups on the benzonitrile scaffold can be achieved through a variety of synthetic methodologies. This article explores established strategies for the regioselective introduction of iodine and sulfur functionalities onto a benzonitrile core, providing a theoretical framework for the synthesis of the target compound.

Properties

Molecular Formula |

C7H4INS |

|---|---|

Molecular Weight |

261.08 g/mol |

IUPAC Name |

5-iodo-2-sulfanylbenzonitrile |

InChI |

InChI=1S/C7H4INS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H |

InChI Key |

BOSXXSBKEJEYJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)C#N)S |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 5 Iodo 2 Mercaptobenzonitrile

Transformations Involving the Thiol Group

The thiol group of 5-Iodo-2-mercaptobenzonitrile is a versatile nucleophile and can participate in a range of reactions, including additions, oxidations, and coordination to metal centers.

Thiol-Ene Click Chemistry Applications

Thiol-ene click chemistry has emerged as a highly efficient and robust method for the formation of carbon-sulfur bonds. This reaction proceeds via the radical-mediated addition of a thiol across a double bond, typically initiated by light or a radical initiator. The reaction is characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups, making it a valuable tool in materials science and bioconjugation. While specific examples detailing the thiol-ene reaction of this compound are not extensively documented in readily available literature, the general principles of this reaction are well-established. The thiol group of this compound would be expected to readily participate in such reactions with various alkenes, offering a straightforward method for introducing diverse functionalities at the 2-position.

Oxidative Dimerization to Disulfides

Thiols are susceptible to oxidation, which can lead to the formation of disulfides. This oxidative dimerization is a common transformation and can be effected by a variety of oxidizing agents. In the case of this compound, this reaction would yield bis(4-cyano-3-iodophenyl) disulfide. This transformation is significant as the resulting disulfide can be a stable storage form of the thiol or can serve as a reactive intermediate itself, for instance, in dynamic combinatorial chemistry or as a precursor for further functionalization. While specific studies on the oxidative dimerization of this compound are not prevalent, the general reaction is a fundamental process in sulfur chemistry.

Nucleophilic Addition and Substitution Reactions

The sulfur atom of the thiol group in this compound is nucleophilic and can readily participate in addition and substitution reactions. For instance, it can undergo nucleophilic addition to electrophilic double bonds, such as those in maleimides or α,β-unsaturated carbonyl compounds, in a Michael-type addition. Furthermore, in the presence of a base, the thiolate anion can act as a potent nucleophile in SN2 reactions with alkyl halides to form thioethers. This provides a classical and versatile method for introducing a wide array of alkyl and functionalized substituents at the sulfur atom.

Ligand Behavior in Coordination Chemistry

The soft nature of the sulfur atom in the thiol group, along with the potential coordinating ability of the nitrile nitrogen, makes this compound an interesting candidate as a ligand in coordination chemistry. Thiolates are well-known to form stable complexes with a variety of transition metals. The presence of the nitrile group could allow for chelation, potentially leading to the formation of stable, well-defined metal complexes. The electronic properties of such complexes could be tuned by the substituents on the phenyl ring. The specific synthesis and characterization of coordination complexes involving this compound as a ligand require further investigation.

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for these transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the construction of complex molecular architectures. The aryl iodide functionality of this compound is an ideal electrophilic partner in these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide. The Suzuki-Miyaura coupling of this compound with various arylboronic acids would provide a direct route to biaryl compounds, which are prevalent structures in pharmaceuticals and materials science. While specific data for this exact substrate is limited in the surveyed literature, the general applicability of this reaction to aryl iodides is vast. researchgate.netresearchgate.netnih.gov

Interactive Data Table: Illustrative Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid

| Entry | Aryl Iodide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >95 |

| 2 | 4-Iodoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 98 |

| 3 | 1-Iodonaphthalene | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 92 |

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. Reacting this compound with various alkenes, such as styrene or acrylates, under Heck conditions would lead to the formation of stilbene or cinnamate derivatives, respectively. These products are valuable intermediates in organic synthesis. sctunisie.orgresearchgate.netresearchgate.net

Interactive Data Table: Illustrative Heck Reaction of Iodobenzene with Styrene

| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | Et₃N | DMF | 100 | 90 |

| 2 | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 85 |

| 3 | Pd/C | NaOAc | NMP | 120 | 88 |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of this compound with terminal alkynes, such as phenylacetylene, would produce aryl-substituted alkynes, which are important building blocks for conjugated materials and complex organic molecules. scielo.org.mxrsc.orgresearchgate.net

Interactive Data Table: Illustrative Sonogashira Coupling of Iodobenzene with Phenylacetylene

| Entry | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 95 |

| 2 | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 60 | 92 |

| 3 | Pd/C | CuI | K₂CO₃ | Acetonitrile | 80 | 88 |

Ullmann Coupling Reactions and Mechanistic Investigations

The carbon-iodine bond in this compound is a prime site for carbon-heteroatom and carbon-carbon bond formation via Ullmann coupling reactions. These copper-catalyzed reactions are fundamental in aromatic chemistry for their ability to form bonds with nucleophiles such as amines, alcohols, and thiols. Modern Ullmann reactions have evolved to be truly catalytic, often requiring only small amounts of a copper catalyst and a suitable ligand. semanticscholar.orgresearchgate.net

The mechanism of the Ullmann reaction is complex and has been the subject of extensive investigation. Several pathways have been proposed, with the most accepted involving a Cu(I)/Cu(III) catalytic cycle. semanticscholar.orgresearchgate.net The key steps are believed to be the oxidative addition of the aryl iodide to a Cu(I) complex, forming a Cu(III) intermediate, followed by reductive elimination to yield the coupled product and regenerate the Cu(I) catalyst. researchgate.netresearchgate.net Other proposed mechanisms include pathways involving single electron transfer (SET) or iodine atom transfer (IAT). semanticscholar.orgresearchgate.net

In the context of this compound, the thiol group can be pre-functionalized or protected to prevent interference before subjecting the molecule to Ullmann coupling. The reaction can be used to introduce a variety of substituents at the C5 position. For instance, coupling with amines (N-arylation), alcohols or phenols (O-arylation), or other thiols (S-arylation) can furnish a diverse library of derivatives. The specific conditions, including the choice of copper source (e.g., CuI, Cu2O), ligand (e.g., diamines, amino alcohols, phenanthrolines), base (e.g., K3PO4, Cs2CO3), and solvent, are critical for achieving high yields and selectivity. researchgate.netnih.gov

Table 1: Proposed Mechanistic Pathways for Ullmann Coupling Reactions

| Mechanistic Pathway | Key Intermediate(s) | Description |

|---|---|---|

| Oxidative Addition/Reductive Elimination | Cu(III) complex | The aryl halide oxidatively adds to a Cu(I) species, forming a Cu(III) intermediate. Reductive elimination then forms the new C-X bond and regenerates the Cu(I) catalyst. researchgate.net |

| Single Electron Transfer (SET) | Aryl radical anion | An electron is transferred from the copper catalyst to the aryl halide, generating a radical anion which then participates in the coupling reaction. semanticscholar.orgresearchgate.net |

| Iodine Atom Transfer (IAT) | Aryl radical | The copper catalyst abstracts the iodine atom from the aryl halide to form an aryl radical and a Cu(II)-iodide species. semanticscholar.orgresearchgate.net |

| π-Complexation | Cu(I)-Aryl Halide π-Complex | The aryl halide forms a π-complex with the Cu(I) catalyst, which facilitates the nucleophilic substitution. semanticscholar.orgresearchgate.net |

Research has demonstrated highly efficient and regioselective Ullmann reactions of poly-iodinated arenes with phenols, highlighting the fine control that can be achieved. researchgate.net Similarly, modular approaches to complex heterocyclic systems have been developed using Ullmann-type double C-N couplings, showcasing the power of this reaction in multi-bond forming sequences. nih.govelsevierpure.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) on the Iodinated Ring

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for functionalizing the aromatic ring of this compound. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group present. nih.gov In this molecule, the nitrile group (-CN) at the C1 position is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The iodine atom at C5 is a suitable leaving group.

The classical SNAr mechanism proceeds via a two-step addition-elimination sequence, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov However, recent studies have provided evidence that many reactions previously assumed to be stepwise may in fact proceed through a concerted mechanism (cSNAr). nih.gov

Table 2: Comparison of SNAr Mechanisms

| Feature | Stepwise (Addition-Elimination) | Concerted (cSNAr) |

|---|---|---|

| Intermediate | Meisenheimer complex (discrete intermediate) nih.gov | A single transition state nih.gov |

| Rate-Determining Step | Typically the formation of the Meisenheimer complex | The single concerted step |

| Ring Activation | Requires strong electron-withdrawing groups (e.g., -NO2, -CN) nih.gov | Activating groups are not always mandatory nih.gov |

A variety of nucleophiles can be employed to displace the iodide, including alkoxides, phenoxides, thiolates, and amines. The efficiency of the substitution is influenced by the strength of the nucleophile, the reaction conditions, and the electronic properties of the aromatic ring. mdpi.com For this compound, the presence of the electron-withdrawing nitrile group facilitates this transformation, making SNAr a viable strategy for introducing diverse functionalities at the C5 position.

Organometallic Chemistry and C-I Bond Activation

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it a focal point for organometallic chemistry. Activation of the C-I bond is the initial step in many transition-metal-catalyzed cross-coupling reactions. While Ullmann coupling, discussed previously, is a classic example involving copper, other metals like palladium, nickel, and iron are also widely used to catalyze reactions at aryl-iodide bonds.

The activation typically occurs via an oxidative addition step, where the low-valent metal center inserts into the C-I bond, forming an organometallic intermediate (e.g., an Aryl-Pd(II)-I species). This intermediate can then undergo further reactions, such as transmetalation (in Suzuki or Stille coupling) or migratory insertion (in Heck or carbonylative couplings), before a final reductive elimination step releases the product and regenerates the active catalyst.

For this compound, this reactivity opens the door to a vast range of synthetic transformations beyond Ullmann chemistry, including:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines.

In all these cases, the C-I bond is selectively activated, allowing for precise modification at the C5 position while leaving the mercapto and nitrile functionalities intact, provided appropriate reaction conditions are chosen.

Reactions of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic additions across the polarized carbon-nitrogen triple bond. libretexts.org

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is analogous to that of a carbonyl group. libretexts.org

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile to form imine anions after an initial addition. These intermediates are typically not isolated but are hydrolyzed in a subsequent workup step to yield ketones.

Reduction: Nucleophilic addition of a hydride (H⁻) from reducing agents like lithium aluminum hydride (LiAlH₄) leads to the formation of primary amines. libretexts.orglibretexts.org The reaction proceeds through the formation of an imine anion intermediate, which undergoes a second hydride addition. libretexts.org

Hydrolysis and Reduction Pathways

Hydrolysis: Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. chemistrysteps.comyoutube.com This forms an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Under harsher conditions (e.g., prolonged heating), the amide is further hydrolyzed to a carboxylic acid.

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.orgchemistrysteps.com The resulting intermediate is protonated by water to give a hydroxy imine, which tautomerizes to the amide. libretexts.org Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt, which upon acidification yields the carboxylic acid. libretexts.org Careful control of reaction conditions can allow for the isolation of the intermediate amide. youtube.com

Reduction: As mentioned, the most common reduction pathway for nitriles involves powerful hydride donors.

Reduction to Primary Amines: Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for reducing nitriles to primary amines (R-CH₂NH₂). libretexts.org

Reduction to Aldehydes: It is also possible to achieve a partial reduction to an aldehyde using milder reducing agents like Diisobutylaluminium hydride (DIBAL-H). The reaction is typically run at low temperatures to prevent over-reduction to the amine. The intermediate imine formed after the initial hydride addition is hydrolyzed during workup to afford the aldehyde.

Multi-functional Reactivity and Cascade Reactions

The presence of three distinct and reactive functional groups on the this compound scaffold allows for the design of complex multi-step syntheses and cascade reactions. A cascade reaction, or tandem reaction, is a process where multiple bonds are formed in a single synthetic operation without isolating the intermediates. This approach is highly efficient in terms of atom economy and step economy.

For example, a synthetic strategy could involve an initial copper-catalyzed Ullmann coupling at the C-I bond, followed by an intramolecular reaction involving the nitrile or mercapto group. A modular approach using a one-pot, multi-component assembly combined with a double C-N coupling has been shown to be effective in rapidly building molecular complexity. nih.govelsevierpure.com

An illustrative hypothetical cascade could involve:

Initial Coupling: An Ullmann or Suzuki coupling at the C5 position to introduce a substituent containing a nucleophilic or electrophilic site.

Intramolecular Cyclization: The newly introduced group could then react intramolecularly with either the nitrile group (e.g., to form a heterocyclic ring) or the mercapto group.

Such strategies enable the rapid construction of complex polycyclic and heterocyclic structures, which are often of interest in medicinal chemistry and materials science. The specific reaction pathways and outcomes would depend on the carefully chosen reagents and reaction conditions, leveraging the differential reactivity of the iodo, mercapto, and nitrile functionalities.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Iodo 2 Mercaptobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and chemical environment of molecules.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 5-Iodo-2-mercaptobenzonitrile.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For the aromatic region of this compound, three distinct signals are expected due to the three protons on the benzene (B151609) ring.

H-3: This proton is expected to appear as a doublet, coupled to H-4. Its chemical shift would be influenced by the adjacent electron-donating mercapto group.

H-4: Positioned between two protons (H-3 and H-6), this proton's signal is anticipated to be a doublet of doublets, showing coupling to both neighbors.

H-6: This proton, adjacent to the iodine atom, would likely appear as a doublet, coupled to H-4. The electronegative iodine and cyano groups would shift this proton's signal downfield.

SH Proton: A broad singlet corresponding to the mercapto (-SH) proton is also expected, though its chemical shift can be highly variable depending on solvent, concentration, and temperature.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, seven distinct signals are predicted: six for the aromatic ring and one for the nitrile carbon.

C-1 (C-CN): The carbon attached to the cyano group.

C-2 (C-SH): The carbon bearing the mercapto group.

C-3 (C-H): The carbon bonded to H-3.

C-4 (C-H): The carbon bonded to H-4.

C-5 (C-I): The carbon attached to the iodine atom, which is expected to have a significantly lower chemical shift due to the heavy atom effect.

C-6 (C-H): The carbon bonded to H-6.

C-7 (-CN): The carbon of the nitrile group, typically found in the 115-125 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~110-115 |

| C2 | - | ~140-145 |

| C3 | ~7.2-7.4 (d) | ~130-135 |

| C4 | ~7.6-7.8 (dd) | ~140-145 |

| C5 | - | ~90-95 |

| C6 | ~7.8-8.0 (d) | ~138-142 |

| CN | - | ~117-120 |

| SH | Variable (broad s) | - |

Note: The data in this table represents predicted values based on established spectroscopic principles and may not reflect actual experimental results. (d = doublet, dd = doublet of doublets, s = singlet).

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. For this compound, the HSQC spectrum would show cross-peaks connecting the signals of H-3, H-4, and H-6 to their respective carbons, C-3, C-4, and C-6. This allows for the direct assignment of the protonated carbons in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). This technique is vital for identifying quaternary carbons (those without attached protons) and piecing together the molecular fragments. Key expected correlations for this compound would include:

H-3 correlating to C-1, C-2, and C-5.

H-4 correlating to C-2 and C-6.

H-6 correlating to C-2, C-4, and the nitrile carbon (C-7).

The SH proton may show correlations to C-2 and C-3.

These long-range correlations provide definitive proof of the substitution pattern on the aromatic ring.

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) spectroscopy analyzes the compound in its solid form. This is particularly useful for studying polymorphism—the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can have distinct physical properties. In ssNMR, anisotropic interactions that are averaged out in solution become apparent, providing information about the local electronic environment and internuclear distances within the crystal lattice. For this compound, ssNMR could be used to identify and characterize different polymorphic forms by observing variations in the ¹³C chemical shifts and relaxation times, offering insights into the packing and intermolecular interactions in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, which are specific to its structure and the types of chemical bonds present.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum shows absorption bands at specific frequencies corresponding to the vibrational energies of different bonds.

Key expected FT-IR absorption bands for this compound include:

S-H Stretch: A weak to medium absorption band around 2550-2600 cm⁻¹ is characteristic of the thiol (mercapto) group.

C≡N Stretch: A sharp, strong absorption band in the region of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile functional group.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

Aromatic C-H Stretch: A medium to weak absorption is expected above 3000 cm⁻¹.

C-I Stretch: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹.

Table 2: Predicted Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Mercapto | S-H Stretch | 2550 - 2600 | Weak to Medium |

| Nitrile | C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H | C-H Stretch | > 3000 | Weak to Medium |

| Iodo | C-I Stretch | 500 - 600 | Medium |

Note: The data in this table represents predicted values based on established spectroscopic principles and may not reflect actual experimental results.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Bonds that are highly polarizable and symmetric tend to produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly effective for observing:

C≡N Stretch: The nitrile group, being highly polarizable, typically shows a very strong and sharp band in the Raman spectrum, confirming the FT-IR data.

Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the benzene ring, often found near 1000 cm⁻¹, usually gives a strong Raman signal.

C-S and C-I Bonds: The vibrations of the carbon-sulfur and carbon-iodine bonds are also expected to be Raman active and can provide further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, both the parent molecule and its fragments can be identified.

High-Resolution Mass Spectrometry (HRMS) provides a highly precise measurement of the mass-to-charge ratio of the molecular ion, often to four or five decimal places. This accuracy allows for the unambiguous determination of a compound's elemental formula from its exact mass.

For this compound, the molecular formula is C₇H₄INS. The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated mass is a critical parameter for confirming the identity of the compound in a sample. HRMS analysis would be expected to yield an experimental mass that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Table 1: Theoretical Monoisotopic Mass of this compound

| Element | Isotope | Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.00000 | 7 | 84.00000 |

| Hydrogen | ¹H | 1.00783 | 4 | 4.03132 |

| Iodine | ¹²⁷I | 126.90447 | 1 | 126.90447 |

| Nitrogen | ¹⁴N | 14.00307 | 1 | 14.00307 |

| Sulfur | ³²S | 31.97207 | 1 | 31.97207 |

| Total | | | | 260.91093 |

This interactive table outlines the calculation of the precise theoretical mass of the target compound, a key value for HRMS analysis.

In mass spectrometry, particularly with techniques like Electron Impact (EI) ionization, the molecular ion (M⁺•) is often energetically unstable and undergoes fragmentation. The resulting pattern of fragment ions is characteristic of the molecule's structure and provides a virtual fingerprint for its identification.

While specific experimental data for this compound is not publicly available, a probable fragmentation pattern can be predicted based on the chemical nature of its functional groups. The aromatic ring provides stability, suggesting the molecular ion peak at m/z ≈ 261 would be observable. Key fragmentation pathways would likely involve the cleavage of the carbon-iodine, carbon-sulfur, and carbon-cyanide bonds.

Common fragmentation patterns for aromatic compounds involve the loss of substituents. libretexts.org For this compound, this would likely include:

Loss of Iodine: Cleavage of the C-I bond, the weakest bond in the molecule, would result in a significant fragment ion [M-I]⁺ at m/z ≈ 134.

Loss of the Thiol Radical: Fission of the C-S bond could lead to the loss of an •SH radical, yielding an ion [M-SH]⁺ at m/z ≈ 228.

Loss of Hydrogen Cyanide: A common fragmentation pathway for nitriles is the elimination of HCN, which would produce a fragment [M-HCN]⁺ at m/z ≈ 234. nih.gov

Loss of Thiocyanate Radical: Rearrangement and cleavage could lead to the loss of an •SCN radical, giving a fragment at m/z ≈ 203.

The analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the nitrile, thiol, and iodo substituents on the benzene ring.

Table 2: Predicted Major Fragment Ions of this compound in MS

| m/z (approx.) | Proposed Fragment | Formula of Lost Neutral(s) |

|---|---|---|

| 261 | [C₇H₄INS]⁺• (Molecular Ion) | - |

| 228 | [C₇H₄IN]⁺• | •SH |

| 134 | [C₇H₄NS]⁺ | •I |

| 127 | [I]⁺ | C₇H₄NS• |

This interactive table presents hypothetical but chemically plausible fragment ions that would be expected during the mass spectrometric analysis of this compound, aiding in its structural confirmation.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on molecular geometry and how molecules pack together in the crystal lattice.

Single crystal X-ray diffraction analysis allows for the precise measurement of bond lengths, bond angles, and torsion angles within a molecule. Although a crystal structure for this compound has not been reported in the public domain, the expected geometric parameters can be estimated from established data for similar chemical fragments. rsc.orgwikipedia.org

The analysis would confirm the planarity of the benzene ring and determine the precise positions of the iodo, mercapto, and nitrile substituents. Key parameters of interest would be the C-I, C-S, and C-C≡N bond lengths, which are influenced by their attachment to the aromatic system.

Table 3: Expected Molecular Geometry Parameters for this compound

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | Aromatic C-C | ~1.39 Å |

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C-S | ~1.77 Å |

| Bond Length | S-H | ~1.34 Å |

| Bond Length | C-C≡N | ~1.45 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | C-C-I | ~120° |

| Bond Angle | C-C-S | ~120° |

This interactive table lists the anticipated bond lengths and angles for this compound based on standard values from crystallographic studies of analogous organic molecules.

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. The functional groups in this compound make it a prime candidate for engaging in several types of such interactions, which would dictate its crystal packing.

Halogen Bonding: The iodine atom on the aromatic ring is a potential halogen bond donor. nih.gov Due to the electron-withdrawing nature of the ring and nitrile group, the iodine atom possesses a region of positive electrostatic potential (a σ-hole) that can interact favorably with a Lewis base (a halogen bond acceptor). acs.org Likely acceptors in the crystal lattice would be the nitrogen atom of the nitrile group (C-I···N) or the sulfur atom of the mercapto group (C-I···S) of a neighboring molecule. rsc.orgoup.com

Hydrogen Bonding: The mercapto group (-SH) is a classic hydrogen bond donor. It could form hydrogen bonds with the nitrogen atom of the nitrile group (S-H···N) or the sulfur atom (S-H···S) of an adjacent molecule. pnas.org These interactions are highly directional and would play a significant role in organizing the molecules into specific motifs, such as chains or sheets.

The ability of this compound to participate in multiple, competing intermolecular interactions (halogen bonding, hydrogen bonding, π-π stacking) suggests that it may exhibit polymorphism. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Different arrangements of the aforementioned interactions could lead to different polymorphs, which may vary in stability, solubility, and melting point.

Furthermore, the diverse functional groups present opportunities for co-crystallization. nih.gov A co-crystal is a multi-component crystal in which the components are solids at ambient temperature and are held together by non-covalent interactions. By selecting appropriate co-formers that can specifically interact with the nitrile, thiol, or iodo groups, it may be possible to design novel crystalline materials with tailored properties. For example, a co-former with a strong hydrogen bond acceptor (e.g., a pyridine) could be used to form robust S-H···N bonds, while a Lewis base could be chosen to specifically engage in halogen bonding with the iodine atom.

Table of Compounds

| Compound Name |

|---|

Advanced Applications and Future Research Directions of 5 Iodo 2 Mercaptobenzonitrile

Role as a Versatile Synthetic Building Block

The reactivity of the mercapto, iodo, and nitrile functionalities allows 5-Iodo-2-mercaptobenzonitrile to serve as a powerful building block in organic synthesis. The thiol group provides a nucleophilic center for constructing sulfur-containing rings, the iodo group is an ideal handle for cross-coupling reactions, and the nitrile group can be transformed or used to direct molecular interactions.

Construction of Complex Heterocyclic Systems

The inherent reactivity of this compound makes it an excellent starting material for synthesizing fused heterocyclic systems, which are common scaffolds in pharmaceuticals and organic materials.

Thieno[3,2-b]thiophenes and Benzothiazoles: The mercapto group is a key precursor for the synthesis of sulfur-containing heterocycles. For instance, analogous 2-mercaptobenzothiazoles can be S-arylated with diaryliodonium triflates, demonstrating a pathway for functionalization. nih.gov Similarly, thieno[3,2-b]thiophenes, which are valuable in optoelectronics, can be constructed through cyclization strategies involving thiolate precursors. mdpi.comnih.govbeilstein-archives.orgossila.com The 2-mercapto group of this compound can react with suitable electrophiles to initiate cyclization, forming a thiophene (B33073) or thiazole (B1198619) ring fused to the initial benzene (B151609) ring. The iodo and nitrile groups remain available for subsequent modifications, allowing for the creation of a diverse library of complex molecules.

A general synthetic approach could involve the reaction pathways outlined in the table below.

| Target Heterocycle | Potential Reaction Pathway | Key Functional Group Involved |

| Substituted Benzothiazoles | Intramolecular cyclization following reaction of the mercapto group with an activating agent, or intermolecular condensation with a suitable partner. nih.gov | Mercapto (-SH) |

| Functionalized Thienobenzonitriles | Reaction of the mercapto group with an α-halo ketone followed by intramolecular cyclization. | Mercapto (-SH) |

| Fused Pyrimidine Systems | Condensation of the mercapto group with reagents containing a urea (B33335) or thiourea (B124793) fragment. nih.gov | Mercapto (-SH) |

| Complex Polycyclics via Cross-Coupling | Suzuki or Sonogashira coupling at the iodo position, followed by cyclization involving the other functional groups. | Iodo (-I) |

Precursor for Advanced Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures. This compound possesses three functional groups capable of participating in such interactions, making it an excellent candidate for designing advanced molecular assemblies.

Nitrile Group: The nitrile moiety is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions, directing the self-assembly of molecules. nih.gov Recent studies have shown that supramolecular macrocycles with rigid cavities can precisely recognize and bind various benzonitrile (B105546) derivatives through non-covalent interactions, forming key-lock complexes. nih.gov This recognition highlights the utility of the benzonitrile fragment in creating specific host-guest systems.

Iodo Group: The iodine atom can act as a halogen bond donor, a highly directional interaction useful in crystal engineering.

Mercapto Group: The thiol group can form strong hydrogen bonds or be deprotonated to a thiolate, which can coordinate with metal ions to form coordination polymers or metal-organic frameworks (MOFs).

The combination of these interactions allows for the programmed assembly of this compound derivatives into complex architectures like tapes, sheets, or porous networks.

| Interaction Type | Participating Functional Group | Potential Supramolecular Structure |

| Hydrogen Bonding | Nitrile (-CN), Mercapto (-SH) | 1D chains, 2D sheets |

| Halogen Bonding | Iodo (-I) | Directed crystal packing, co-crystals |

| Metal Coordination | Mercapto (-SH) as thiolate | Metal-Organic Frameworks (MOFs), Coordination Polymers |

| Host-Guest Complexation | Nitrile (-CN) | Encapsulation within macrocyclic hosts nih.gov |

Contributions to Catalyst Development and Ligand Design

The functional groups of this compound provide multiple anchor points for metal coordination or for covalent attachment to solid supports, positioning it as a valuable precursor in both homogeneous and heterogeneous catalysis.

Ligand in Homogeneous Catalysis

In homogeneous catalysis, the ligand bound to the metal center is crucial for tuning reactivity and selectivity. Thiolate ligands are known to play significant roles in the properties and catalytic applications of metal nanoclusters. researchgate.net this compound can be modified to create novel ligands.

Direct Coordination: The soft sulfur atom of the mercapto group can directly bind to soft transition metals like palladium, gold, or ruthenium. nih.govacs.orgescholarship.org

Modification for Pincer Ligands: The iodo group can be substituted via cross-coupling reactions (e.g., with phosphines or amines) to create multidentate "pincer" ligands. These ligands are highly effective in stabilizing metal centers and promoting catalysis. nih.govacs.orgescholarship.org

Transient Cooperative Ligands: Thiols can act as "transient cooperative ligands," which reversibly bind to a metal center and enable bond activation through metal-ligand cooperation (MLC). nih.govacs.orgescholarship.org This strategy has been used to achieve remarkable acceleration or inhibition effects in hydrogenation and dehydrogenation reactions. nih.govacs.orgescholarship.org

| Catalyst Application | Role of this compound Derivative | Metal Center Example |

| Cross-Coupling Reactions | Precursor to phosphine-thiolate or amine-thiolate ligands. nih.govrsc.orgdntb.gov.uarsc.org | Palladium (Pd) |

| Hydrogenation/Dehydrogenation | Acts as or is a precursor to a transient cooperative thiol(ate) ligand. nih.govacs.orgescholarship.org | Ruthenium (Ru) |

| Gold Nanocluster Catalysis | Serves as a stabilizing thiolate ligand on the nanocluster surface. researchgate.net | Gold (Au) |

Support in Heterogeneous Catalysis

Immobilizing homogeneous catalysts onto solid supports combines the high selectivity of molecular catalysts with the practical benefits of heterogeneous systems, such as easy separation and recyclability. rsc.orgrsc.org

Grafting onto Surfaces: The mercapto group of this compound can be used to covalently attach the molecule to the surface of supports like silica (B1680970) or gold nanoparticles. nih.govresearchgate.net The nitrile or a modified iodo group can then act as the binding site for a catalytically active metal.

Incorporation into Porous Polymers: The molecule can be derivatized into a monomer and polymerized to form porous organic polymers (POPs). The nitrile groups within the polymer framework can be post-synthetically modified (e.g., reduced to amines) to create metal-binding sites. rsc.orgresearchgate.net Such functionalized porous materials are promising for applications in gas capture and heterogeneous catalysis. nsf.govnih.govmdpi.com For example, the liquid-phase hydrogenation of benzonitrile has been successfully investigated over palladium supported on carbon (Pd/C) and alumina (B75360) (Pd/Al2O3). researchgate.net

Exploration in Frustrated Lewis Pair Chemistry

Frustrated Lewis Pairs (FLPs) are combinations of bulky Lewis acids and bases that cannot form a classical adduct. This unquenched reactivity allows them to activate a variety of small molecules like H₂, CO₂, and nitriles. rsc.orgresearchgate.netnih.govresearchgate.net

Nitrile as the Lewis Base: The nitrile group, with its lone pair on the nitrogen atom, can act as the Lewis base in an FLP. The activation of nitriles by FLPs, often involving a Lewis acidic borane, has been demonstrated and can be used in catalytic hydroboration reactions to produce primary amines. rsc.orgresearchgate.netresearchgate.net The nitrile of this compound could potentially engage with a sterically hindered Lewis acid (e.g., B(C₆F₅)₃) to form an FLP capable of activating substrates.

Thiol as the Lewis Base: While less common, the sulfur atom of the mercapto group could also potentially act as the Lewis base in an FLP system, particularly when paired with a strong Lewis acid.

The potential of this compound in FLP chemistry represents a frontier research area, with possibilities for metal-free catalysis.

| FLP Component | Role of this compound | Potential Lewis Acid Partner | Small Molecule Activated |

| Lewis Base | Nitrile (-CN) group | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Dihydrogen (H₂), Silanes (R₃Si-H) nih.gov |

| Lewis Base | Mercapto (-SH) group | Strong, bulky boranes | Dihydrogen (H₂) |

Advanced Materials Science Applications

The unique trifunctional nature of this compound, featuring iodo, mercapto, and nitrile groups on a benzene core, positions it as a highly versatile building block for the next generation of advanced materials. Its potential spans from light-emitting devices to highly porous crystalline frameworks for environmental applications.

Development of Functional Organic Materials (e.g., Optoelectronic)

Functional organic materials are at the heart of technologies like organic light-emitting diodes (OLEDs) and organic solar cells. The performance of these materials is dictated by their molecular structure. Benzonitrile derivatives, for instance, have been investigated for their mechano- and thermochromic luminescence properties, which are valuable in sensors and display technologies matilda.science. Thiophene-based compounds, which share the presence of a sulfur atom with mercaptans, are widely used in organic electronics due to their favorable semiconducting properties researchgate.netcnr.it.

This compound integrates several key features that make it a promising candidate for optoelectronic materials:

The Benzonitrile Core: This rigid, aromatic structure provides a stable scaffold and contributes to the electronic properties of the material.

The Mercapto (-SH) Group: This group can be used to tether the molecule to surfaces, such as gold electrodes, or to participate in polymerization reactions (e.g., thiol-ene reactions) to form advanced polymers beilstein-journals.org. Thiophenol derivatives have also been systematically investigated for their antioxidant properties, which could impart stability to organic electronic devices nih.gov.

The Iodo (-I) Group: The presence of a heavy iodine atom can enhance a photophysical phenomenon known as intersystem crossing, which is crucial for developing materials for applications like thermally activated delayed fluorescence (TADF) in OLEDs and for photodynamic therapy. Iodine-substituted BODIPY dyes, for example, have been shown to populate long-lived excited states researchgate.net.

By strategically modifying and polymerizing this compound, researchers can fine-tune the electronic and photophysical properties to create novel materials for a range of optoelectronic applications.

Integration into Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable structures. They are constructed from organic building blocks (linkers) and, in the case of MOFs, metal nodes. These materials have shown great promise in gas storage, separation, catalysis, and environmental remediation.

The structure of this compound makes it an ideal candidate for use as a linker or for modifying these frameworks:

Benzonitrile Functionalized COFs: Researchers have successfully synthesized COFs where the benzonitrile group is an integral part of the framework. These materials exhibit high chemical and thermal stability, making them suitable for applications like solid-phase microextraction nih.gov. The nitrile group can provide a polar functionality within the pores of the framework.

Iodinated Linkers for Enhanced Adsorption: The iodo-group is particularly interesting for applications involving the capture of radioactive iodine released from nuclear facilities. MOFs built with iodinated organic linkers could be designed for this purpose nih.gov. Furthermore, post-synthetic modification, where a functional group is added to the framework after its initial synthesis, can be used to install linkers that significantly boost iodine adsorption capacity rsc.orgrsc.org. The C-I bond on this compound could also serve as a reactive site for such post-synthetic modifications.

Multi-functional Linkers: The presence of three distinct functional groups allows for complex framework designs. For example, the nitrile or mercapto group could coordinate to a metal center to form a MOF, leaving the iodo group available on the pore surface for further reactions or to act as a specific binding site acs.orgacs.org.

The integration of this compound into COFs or MOFs could lead to materials with tailored pore environments and enhanced affinity for specific molecules, such as pollutants or valuable resources.

Methodological Innovations in Chemical Research

The synthesis and application of complex molecules like this compound are increasingly being accelerated by modern research methodologies that leverage computation and automation.

Application of Machine Learning in Chemical Synthesis and Discovery

Machine learning (ML) is revolutionizing how chemical reactions are predicted and optimized. Instead of relying solely on chemical intuition, algorithms can be trained on vast datasets of known reactions to predict the outcomes of new ones. rjptonline.orgnih.gov This is particularly valuable for multifunctional molecules where selectivity is a challenge.

For a compound like this compound, ML could be applied in several ways:

Predicting Reaction Yields: ML models, such as "random forest" algorithms, have been successfully used to predict the yields of complex cross-coupling reactions with high accuracy princeton.edu. An algorithm could be trained to predict the yield of a Suzuki or Sonogashira coupling at the C-I bond under various conditions (catalyst, ligand, base, solvent), saving significant experimental time and resources.

Site-Selectivity Prediction: With multiple reactive sites (C-I, S-H), predicting which part of the molecule will react is crucial. An ML model could be developed to predict the most likely site of reaction for a given set of reagents, guiding the synthetic chemist toward the desired product.

Discovering New Reactions: By analyzing patterns in reaction databases, ML can suggest novel combinations of reactants and catalysts, potentially uncovering new ways to synthesize or functionalize benzonitrile derivatives ibm.com.

The table below illustrates a hypothetical input/output for an ML model tasked with optimizing a reaction involving this compound.

| Feature | Input Data | Predicted Output |

| Reactant A | This compound | |

| Reactant B | Phenylboronic acid | |

| Catalyst | Pd(PPh3)4 | |

| Base | K2CO3 | |

| Solvent | Dioxane/Water | |

| Temperature | 100 °C | Yield: 85% |

This is a hypothetical data table illustrating the predictive capability of a machine learning model.

High-Throughput Experimentation and Automation in Research

High-Throughput Experimentation (HTE) involves performing hundreds or even thousands of chemical reactions in parallel using robotic liquid handlers and miniaturized reaction vessels, such as 96-well plates. This approach allows for the rapid screening of a wide array of reaction parameters to quickly identify optimal conditions. chemrxiv.orgresearchgate.netnih.gov

For research involving this compound, HTE could be used to:

Optimize Reaction Conditions: To use this molecule as a building block, one must often perform reactions like cross-coupling on the C-I bond. An HTE screen could test hundreds of combinations of catalysts, ligands, bases, and solvents in a single day to find the highest-yielding conditions acs.org.

Screen for Material Properties: If synthesizing a library of polymers derived from this compound, HTE can be coupled with automated characterization techniques to rapidly screen the resulting materials for desired properties, such as fluorescence or conductivity.

The following table shows a small section of a potential 96-well plate layout for an HTE screen to optimize a Suzuki coupling reaction.

| Well | Catalyst | Ligand | Base | Solvent |

| A1 | Pd(OAc)2 | SPhos | K3PO4 | Toluene |

| A2 | Pd(OAc)2 | SPhos | K2CO3 | Toluene |

| B1 | Pd(OAc)2 | XPhos | K3PO4 | Toluene |

| B2 | Pd(OAc)2 | XPhos | K2CO3 | Toluene |

| C1 | Pd2(dba)3 | SPhos | K3PO4 | Dioxane |

| C2 | Pd2(dba)3 | SPhos | K2CO3 | Dioxane |

This table represents a simplified matrix for a high-throughput experiment to rapidly identify optimal reaction conditions.

Development of Green and Sustainable Chemical Processes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances wjpmr.com. This is crucial for making the synthesis of valuable chemicals like this compound more environmentally friendly and economically viable.

Key green chemistry principles that could be applied include:

Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Research into using greener alternatives like ionic liquids has shown promise for the synthesis of benzonitrile, achieving 100% yield and allowing for easy recovery and recycling of the catalyst and solvent researchgate.netrsc.orgrsc.org.

Catalysis over Stoichiometric Reagents: Employing catalytic methods instead of stoichiometric reagents improves atom economy (the amount of starting material that ends up in the final product) and reduces waste mdpi.com. For instance, developing catalytic methods for the iodination or thiolation steps would be a significant green improvement.

Flow Chemistry: Continuous flow chemistry, where reactants are pumped through a reactor, offers enhanced safety, better temperature control, and easier scalability compared to traditional batch reactions. This methodology is particularly advantageous for managing potentially hazardous reactions or intermediates.

By adopting these innovative methodologies, the chemical community can accelerate the discovery and application of this compound while minimizing environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.